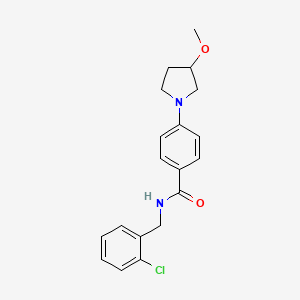

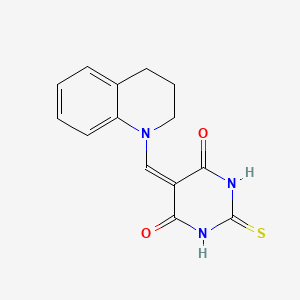

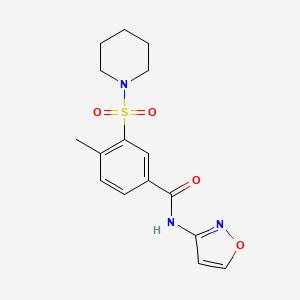

N-(2-chlorobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, also known as BIBN 4096 BS, is a selective antagonist of calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in various physiological processes such as pain transmission, inflammation, and vasodilation. BIBN 4096 BS has been extensively studied for its potential therapeutic applications in various diseases such as migraine, cluster headache, and neuropathic pain.

Applications De Recherche Scientifique

Synthesis and Neuroleptic Activity

N-(2-chlorobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, through the synthesis and study of related benzamides, has shown significant neuroleptic activity. Research into these compounds, including cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2), revealed potent inhibitory effects on apomorphine-induced stereotyped behavior in rats. The structural modification of these molecules, particularly focusing on the introduction of benzyl and methyl groups, has demonstrated enhanced activity compared to metoclopramide, a known neuroleptic drug. This suggests a good correlation between the structure and neuroleptic activity of these benzamides, pointing towards their potential utility in the treatment of psychosis with fewer side effects (Iwanami et al., 1981).

Antagonistic Effects on Dopamine Receptors

YM-09151-2, a specific compound within this chemical class, has been reported to act as a potent antagonist of dopamine (DA) at D1-type DA receptors. Its effects on D2-type DA receptors in the anterior pituitary gland of rats have also been documented. Extremely low doses of YM-09151-2 produced marked, dose-dependent elevations of serum prolactin concentrations, indicating its strong antagonistic activity on these receptors. This underlines the compound's significance in exploring the therapeutic potential against conditions associated with dopaminergic dysfunction (Meltzer et al., 1983).

Comparative Pharmacokinetics

The pharmacokinetics of cis-N-(1-benzyl-2-methylpyrrolidine-3-yl)-5-chloro-2-methoxy-4-methylamino benzamide (NBND), another closely related compound, has been studied across different species including rats, dogs, and monkeys. The study revealed species-specific differences in plasma half-lives, clearance rates, and bioavailability, which are crucial for understanding the compound's metabolism and potential as a therapeutic agent. This research provides foundational knowledge for the development of benzamide-based drugs with optimal pharmacokinetic profiles for clinical use (Higuchi et al., 1986).

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c1-24-17-10-11-22(13-17)16-8-6-14(7-9-16)19(23)21-12-15-4-2-3-5-18(15)20/h2-9,17H,10-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRDTUBCEBPCNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B2874615.png)

![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B2874617.png)

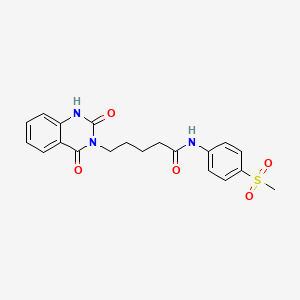

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide](/img/structure/B2874619.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide](/img/structure/B2874627.png)

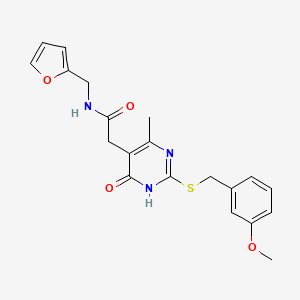

![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2874628.png)

![Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2874629.png)